![molecular formula C14H11FN2O6S B13355127 3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21315-96-8](/img/structure/B13355127.png)
3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11FN2O6S and a molecular weight of 354.31 g/mol . This compound is characterized by the presence of a nitrophenoxy group, an acetamido group, and a sulfonyl fluoride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the following steps:
Acetylation: The addition of an acetamido group to the nitrophenoxy compound.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl fluoride group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used to replace the sulfonyl fluoride group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl chloride
- 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl bromide
- 3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl iodide
Uniqueness
3-(2-(4-Nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability compared to other sulfonyl halides. This makes it particularly useful in applications where a stable and reactive sulfonyl group is required.
Eigenschaften
CAS-Nummer |
21315-96-8 |
|---|---|
Molekularformel |
C14H11FN2O6S |
Molekulargewicht |
354.31 g/mol |
IUPAC-Name |
3-[[2-(4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11FN2O6S/c15-24(21,22)13-3-1-2-10(8-13)16-14(18)9-23-12-6-4-11(5-7-12)17(19)20/h1-8H,9H2,(H,16,18) |
InChI-Schlüssel |
VLNLSAIJTQPZSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)
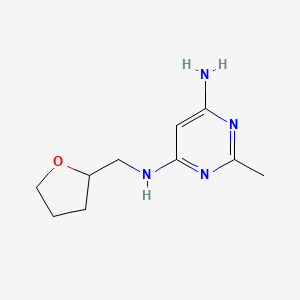
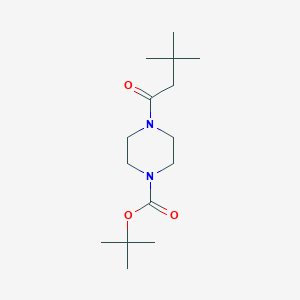
![1-({4-[4-(1H-pyrazol-1-ylsulfonyl)phenoxy]phenyl}sulfonyl)-1H-pyrazole](/img/structure/B13355072.png)
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)
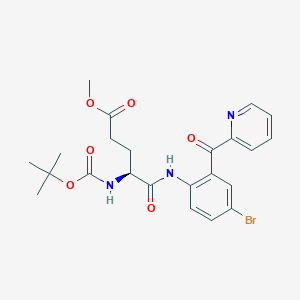
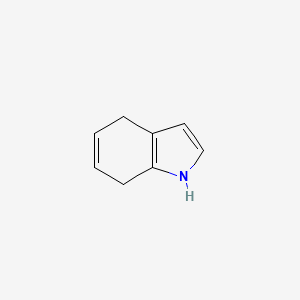
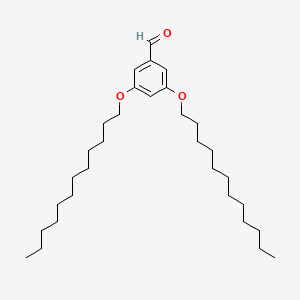

![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)

